![molecular formula C26H29FN2O3S B2660793 (6-Fluoro-4-((4-isobutylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1112363-89-9](/img/structure/B2660793.png)
(6-Fluoro-4-((4-isobutylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Novel Stable Fluorophore
A study by Hirano et al. (2004) introduced a novel fluorophore, 6-methoxy-4-quinolone (6-MOQ), which exhibits strong fluorescence across a wide pH range in aqueous media. This compound demonstrates remarkable stability against light and heat, making it an excellent candidate for biomedical analysis, especially as a fluorescent labeling reagent (Hirano et al., 2004).
Selectivity in Hydrogenations
Hönel and Vierhapper (1983) explored the selectivity of hydrogenations involving N-methyl fluorosulphonates of various compounds, including quinoline derivatives. Their research showed that the hydrogenation process could yield N-methylpiperidine derivatives, providing insights into the chemical transformations of quinoline structures (Hönel & Vierhapper, 1983).
Synthesis and Molecular Structure
Hashimoto et al. (2007) reported the synthesis of a potent broad-spectrum antibacterial isothiazoloquinolone. This compound's molecular structure was established using multinuclear NMR spectroscopy and X-ray crystallography, highlighting the compound's potential in addressing resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA) (Hashimoto et al., 2007).
Effects of Structure and Environment on Spectroscopic Properties
Al-Ansari (2016) conducted an experimental and theoretical study on the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. The study revealed insights into how structural modifications and environmental factors influence the electronic absorption, excitation, and fluorescence properties of these compounds (Al-Ansari, 2016).
Future Directions
Quinoline derivatives are a focus of medicinal chemistry research, with numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . This compound, as a quinoline derivative, may also be a subject of future research in these areas.
properties
IUPAC Name |
[6-fluoro-4-[4-(2-methylpropyl)phenyl]sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN2O3S/c1-17(2)14-19-4-7-21(8-5-19)33(31,32)25-22-15-20(27)6-9-24(22)28-16-23(25)26(30)29-12-10-18(3)11-13-29/h4-9,15-18H,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEOYQXXHZSWAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)CC(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-((4-isobutylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone |
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